Galactosylceramide (bovine spinal cord)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

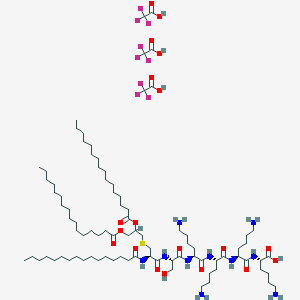

Galactosylceramide (bovine spinal cord): is a type of glycosphingolipid that contains galactose attached to a ceramide. It is primarily found in nerve tissues and is the main glycosphingolipid in the central nervous system . This compound plays a crucial role in various cellular processes, including cell agglutination, cellular signaling in glycosynapses, cellular development, and activation of T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized enzymatically using a galactosyltransferase enzyme. The reaction involves the transfer of a galactose moiety from UDP-galactose to ceramide, forming galactosylceramide and UDP as a byproduct . The enzyme catalyzes the following reaction: [ \text{UDP-galactose} + \text{ceramide} \rightarrow \text{galactosylceramide} + \text{UDP} ]

Industrial Production Methods: Industrial production of galactosylceramide typically involves extraction from bovine spinal cord tissues. The extraction process includes purification steps to isolate the compound from other lipids and proteins present in the tissue .

Chemical Reactions Analysis

Types of Reactions: Galactosylceramide undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by acid beta-galactosidases, which cleave the galactose moiety from the ceramide.

Oxidation: Involves the use of oxidizing agents to modify the ceramide backbone.

Glycosylation: Enzymatic addition of sugar moieties to the ceramide structure.

Major Products:

Hydrolysis: Produces ceramide and galactose.

Oxidation: Results in oxidized ceramide derivatives.

Glycosylation: Forms various glycosylated ceramides depending on the sugar moieties added.

Scientific Research Applications

Galactosylceramide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.

Biology: Plays a role in cellular signaling, development, and immune responses.

Mechanism of Action

Galactosylceramide exerts its effects through its role in cellular membranes and signaling pathways. It is a key component of myelin, the protective sheath around nerve fibers, and is involved in maintaining the structure and stability of myelin . The compound interacts with various proteins and receptors on the cell surface, influencing cellular processes such as differentiation and immune responses .

Comparison with Similar Compounds

Glucosylceramide: Another glycosphingolipid with glucose instead of galactose attached to ceramide.

Sulfatide: A sulfated derivative of galactosylceramide.

Comparison:

Galactosylceramide vs. Glucosylceramide: While both are glycosphingolipids, galactosylceramide is primarily found in the central nervous system, whereas glucosylceramide is more abundant in the epidermis.

Galactosylceramide vs. Sulfatide: Sulfatide is a modified form of galactosylceramide with a sulfate group, which alters its function and distribution in the body.

Galactosylceramide’s unique role in the central nervous system and its involvement in various cellular processes make it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula |

C48H93NO9 |

|---|---|

Molecular Weight |

828.3 g/mol |

IUPAC Name |

2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56) |

InChI Key |

ZXWQZGROTQMXME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785859.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)